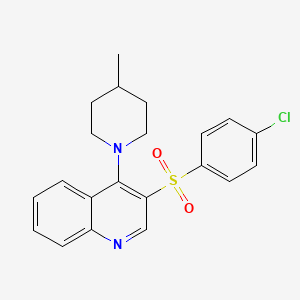

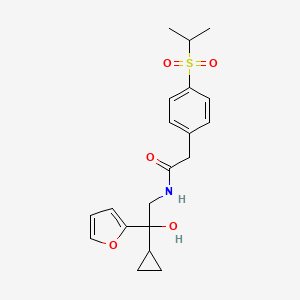

![molecular formula C14H14N2S B2985622 2-[(1-Ethylbenzimidazol-2-yl)methyl]thiophene CAS No. 912901-98-5](/img/structure/B2985622.png)

2-[(1-Ethylbenzimidazol-2-yl)methyl]thiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate was subjected to a series of heterocyclization reactions with different chemical reagents, resulting in molecules such as thiophene, pyrazole, and coumarin derivatives incorporated benzo[d]imidazole moiety .Molecular Structure Analysis

The molecular structure of “2-[(1-Ethylbenzimidazol-2-yl)methyl]thiophene” has been analyzed using the B3LYP/6-311++G (d,p) basis set . Theoretical and actual NMR chemical shifts were found to be quite similar . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .Chemical Reactions Analysis

While specific chemical reactions involving “2-[(1-Ethylbenzimidazol-2-yl)methyl]thiophene” are not detailed in the search results, benzimidazole derivatives are known to undergo a variety of reactions. For example, benzimidazole can react with electrophiles and can also be deprotonated with stronger bases .Scientific Research Applications

Photochromic Properties

- Thermally Irreversible Photochromic Systems: Studies have shown that thiophene derivatives possess thermally irreversible and fatigue-resistant photochromic properties. For instance, certain derivatives underwent reversible photocyclization, producing red-colored closed-ring forms stable at high temperatures for extended periods. This characteristic makes them potential candidates for photochromic applications (Uchida, Nakayama, & Irie, 1990).

Catalytic Activity

- Lewis Acid Catalysis in Oxidative Cycloaddition: Thiophenes treated under specific conditions demonstrated the ability to undergo oxidative cycloaddition, showing significant enhancements in yields and reactivity with a variety of dienophiles. This suggests their potential utility in catalysis and organic synthesis (Li, Thiemann, Sawada, Mataka, & Tashiro, 1997).

Antitumor and Antimicrobial Activities

- Antitumor Evaluation of Heterocyclic Compounds: Thiophene derivatives have been studied for their antitumor activities. Compounds synthesized from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene showed high inhibitory effects on various human cancer cell lines, indicating their potential in cancer research (Shams, Mohareb, Helal, & Mahmoud, 2010).

- Antimicrobial Activity of Novel Thiophene Derivatives: Studies have revealed that certain thiophene derivatives exhibit antimicrobial properties against a range of bacterial and fungal strains, suggesting their potential application in the development of new antimicrobial agents (Mabkhot, Al-showiman, Soliman, Ghabbour, AlDamen, & Mubarak, 2017).

Material Science Applications

- Synthesis of Polythiophenes for Electrochromic Properties: The synthesis of novel polythiophenes and their electrochromic properties have been explored, indicating potential applications in the development of materials for electronic devices (Aydın & Kaya, 2013).

Pharmaceutical Applications

- Therapeutic Importance of Synthetic Thiophene: Thiophene and its derivatives have been recognized for their wide range of therapeutic properties. They have been effective in anti-inflammatory, antipsychotic, antiarrhythmic, antifungal, and anticancer treatments, among others. Their role in medicinal chemistry is significant, with several commercially available drugs containing thiophene nucleus (Shah & Verma, 2018).

Mechanism of Action

Target of Action

It’s known that benzimidazole derivatives, which this compound is a part of, have been reported to exhibit diverse pharmacological activities . They have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

Benzimidazole derivatives have been found to interact with their targets and cause changes that result in their pharmacological effects . For example, some benzimidazole derivatives have been found to be potent AT1 and Endothelin ETA receptor antagonists .

Biochemical Pathways

Benzimidazole derivatives are known to affect a broad range of biochemical pathways due to their wide spectrum of pharmacological properties .

Pharmacokinetics

Benzimidazole derivatives have been reported to have excellent bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives have been reported to exert excellent bioactivity against many ailments .

Action Environment

The stability and efficacy of benzimidazole derivatives are generally considered to be excellent .

properties

IUPAC Name |

1-ethyl-2-(thiophen-2-ylmethyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2S/c1-2-16-13-8-4-3-7-12(13)15-14(16)10-11-6-5-9-17-11/h3-9H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQKCVCXXKAJEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

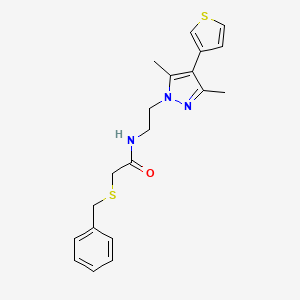

![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2985542.png)

![3-[(2-Chloro-6-fluorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2985546.png)

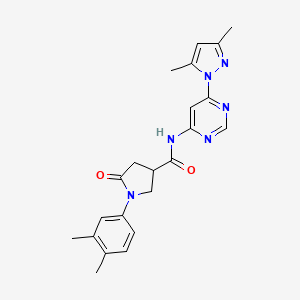

![N-(1,3-benzodioxol-5-ylmethyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2985547.png)

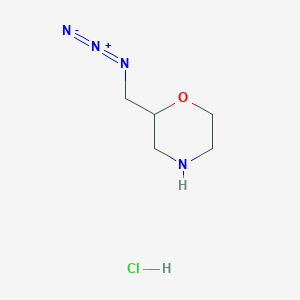

![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2985551.png)

![2-[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2985553.png)

![[2-(Phenoxymethyl)phenyl]boronic acid](/img/structure/B2985554.png)

![(E)-6-acetyl-2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2985558.png)

![N-(4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2985561.png)

![{[2-(4-Fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetic acid](/img/structure/B2985562.png)